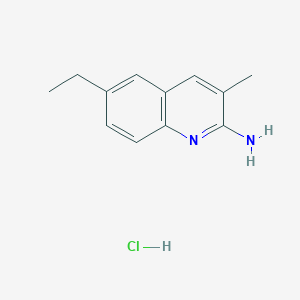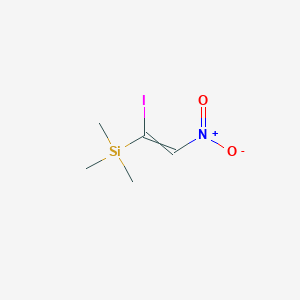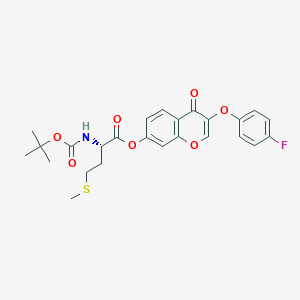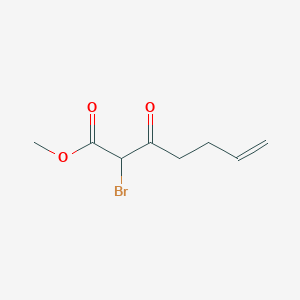![molecular formula C31H27N B12631579 (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[b]indole core and a diphenylvinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrocyclopenta[b]indole core and the introduction of the diphenylvinyl group. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole: shares structural similarities with other indole derivatives and compounds containing diphenylvinyl groups.
Indole derivatives: These compounds have a similar core structure and are known for their diverse biological activities.
Diphenylvinyl compounds: These compounds contain the diphenylvinyl group and are studied for their unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C31H27N |
|---|---|
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
(3aS,8bS)-4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C31H27N/c1-3-10-24(11-4-1)29(25-12-5-2-6-13-25)22-23-18-20-26(21-19-23)32-30-16-8-7-14-27(30)28-15-9-17-31(28)32/h1-8,10-14,16,18-22,28,31H,9,15,17H2/t28-,31-/m0/s1 |
Clé InChI |
CDGSEPCSDGAOSW-IZEXYCQBSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C1)N(C3=CC=CC=C23)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1CC2C(C1)N(C3=CC=CC=C23)C4=CC=C(C=C4)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)
![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)

![7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol](/img/structure/B12631510.png)
![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)


![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, methyl ester](/img/structure/B12631534.png)

![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B12631543.png)


![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)
